molecular formula C23H22BrN3O2 B4941965 4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 361195-62-2

4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B4941965
CAS No.: 361195-62-2
M. Wt: 452.3 g/mol
InChI Key: SEZCEGCKTRWFMD-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H22BrN3O2 and its molecular weight is 452.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.08954 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O2/c1-13-10-11-25-19(12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-6-8-16(24)9-7-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZCEGCKTRWFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361195-62-2
Record name 4-(4-BROMOPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 4-(4-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic molecule with potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C23H22BrN3OC_{23}H_{22}BrN_3O and a molecular weight of approximately 452.36 g/mol. The presence of a bromophenyl group and a pyridinyl moiety indicates potential interactions with biological receptors.

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor activity. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like bromine enhances the cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against colon and lung cancer cell lines .

Anticonvulsant Properties

Compounds with quinoline structures have also been evaluated for anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels. Some derivatives have been reported to provide significant protection in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .

Antimicrobial Effects

The biological activity of quinoline derivatives often extends to antimicrobial properties. Studies have shown that certain structural modifications can lead to enhanced activity against bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .

Case Studies and Research Findings

  • Anticancer Activity : A study on related quinoline derivatives demonstrated that modifications to the phenyl and pyridine rings significantly affected their cytotoxicity against cancer cell lines such as HCT-15 (colon carcinoma) and NCI-H322 (lung cancer). The most active compounds had IC50 values below 1 µM .
  • Neuroprotective Effects : In a neuropharmacological study, compounds similar to the target molecule were assessed for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these derivatives could significantly reduce cell death in vitro .
  • Antimicrobial Screening : A series of quinoline derivatives were tested against various bacterial strains, including MRSA and E. coli. The findings revealed that specific substitutions on the quinoline core enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 < 1 µM against HCT-15
AnticonvulsantSignificant protection in models
AntimicrobialActive against MRSA and E. coli

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